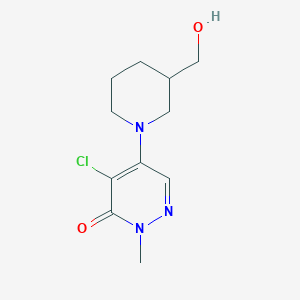
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
描述
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound, with the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including:
1. Anticancer Activity
Research indicates that this compound may act as an inhibitor of the Hedgehog signaling pathway, which is implicated in various malignancies. In vitro studies demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent .
2. Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with muscarinic receptors. This activity may contribute to cognitive enhancement and neuroprotective effects .
3. Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
1. Hedgehog Pathway Inhibition
The compound's structure allows it to interact with components of the Hedgehog signaling pathway, which is crucial for regulating cell growth and differentiation. By inhibiting this pathway, the compound can potentially reduce tumor growth and metastasis .
2. Muscarinic Receptor Modulation
As an allosteric modulator of muscarinic receptors, this compound may enhance cholinergic signaling, which is beneficial for cognitive functions and memory retention .
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Significant inhibition of cell proliferation in breast and prostate cancer cells. |
| Study B | Neuroprotection | Improved memory performance in animal models through enhanced cholinergic activity. |
| Study C | Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli with low minimum inhibitory concentrations (MIC). |
属性
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(5-13-14)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVVASWPQFTSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















